Cas no 898786-11-3 ((6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone)

(6-Methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone is a heterocyclic ketone featuring a pyridine and thiophene moiety, linked by a carbonyl group. Its structure combines electron-rich aromatic systems, making it a valuable intermediate in organic synthesis and pharmaceutical research. The methoxy group on the pyridine ring enhances solubility and modulates electronic properties, while the methyl substitution on the thiophene ring contributes to steric and electronic tuning. This compound is particularly useful in the development of bioactive molecules, including potential ligands for medicinal chemistry applications. Its well-defined reactivity profile allows for selective functionalization, enabling precise modifications for target-oriented synthesis. Suitable for controlled reactions under standard laboratory conditions.
(6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone structure
898786-11-3 structure
Product Name:(6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone
CAS No:898786-11-3
MF:C12H11NO2S
MW:233.286241769791
MDL:MFCD07699475
CID:1948204
PubChem ID:24723756
Update Time:2025-05-20

(6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone
    • 2-METHOXY-5-(3-METHYL-2-THENOYL)PYRIDINE
    • CTK5G6335
    • AG-H-66576
    • KB-173504
    • AKOS016019110
    • MFCD07699475
    • 898786-11-3
    • (6-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone
    • DTXSID20642168
    • MDL: MFCD07699475
    • Inchi: 1S/C12H11NO2S/c1-8-5-6-16-12(8)11(14)9-3-4-10(15-2)13-7-9/h3-7H,1-2H3
    • InChI Key: NLHCKFIXIFVLBH-UHFFFAOYSA-N
    • SMILES: S1C=CC(C)=C1C(C1C=NC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 233.05100
  • Monoisotopic Mass: 233.05104977Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • PSA: 67.43000
  • LogP: 2.69110

(6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone Suppliers

Amadis Chemical Company Limited
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(CAS:898786-11-3)(6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone
Order Number:A1189852
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:11
Price ($):2015.0
Email:sales@amadischem.com

(6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone Related Literature

Additional information on (6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone

Introduction to (6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone (CAS No. 898786-11-3)

(6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 898786-11-3, represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features, combining a methoxy-substituted pyridine ring with a methylthiophene moiety, make it an intriguing candidate for further exploration.

The molecular structure of (6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone incorporates both electron-donating and electron-withdrawing groups, which can influence its pharmacokinetic properties and biological activity. The presence of the methoxy group on the pyridine ring enhances its solubility in polar solvents, while the methylthiophene component contributes to its lipophilicity. This balance is crucial for optimizing drug delivery and efficacy.

In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities. Studies have shown that pyridine and thiophene derivatives exhibit a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of these two heterocyclic systems in (6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone suggests potential applications in multiple therapeutic areas.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By targeting specific kinases, small molecule inhibitors can modulate these pathways and restore normal cellular function. Preliminary studies have indicated that derivatives of (6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone may exhibit inhibitory activity against certain kinases, making it a valuable candidate for further investigation.

The synthesis of (6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only enhance yield but also improve the purity of the final product, which is essential for pharmaceutical applications.

Recent advancements in computational chemistry have also contributed to the understanding of the pharmacological properties of this compound. Molecular modeling studies have helped researchers predict binding interactions with biological targets, providing insights into potential mechanisms of action. These computational approaches complement experimental work and accelerate the drug discovery process.

The biological evaluation of (6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its interaction with other biological targets has been explored, indicating possible applications in treating inflammatory diseases and neurological disorders.

The development of novel drug candidates often involves optimizing synthetic routes to improve scalability and cost-effectiveness. Researchers have been exploring green chemistry principles to develop more sustainable synthetic methods for (6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone. These approaches focus on minimizing waste generation and reducing energy consumption, aligning with global efforts to promote environmental sustainability in pharmaceutical manufacturing.

The future prospects for this compound are promising, with ongoing research aimed at elucidating its full therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications. By leveraging cutting-edge technologies and interdisciplinary approaches, the full potential of (6-methoxypyridin-3-yl)-(3-methylthiophen-2-yli)methanone (CAS No. 89878611) is expected to be realized in the coming years.

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Amadis Chemical Company Limited
(CAS:898786-11-3)(6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone
A1189852
Purity:99%
Quantity:5g
Price ($):2015.0
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